4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C37H42F2N8O4 and its molecular weight is 700.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Posaconazole, also known as All-®-(-)-posaconazole, is a triazole antifungal drug used to treat invasive infections by Candida species and Aspergillus species in severely immunocompromised patients .
Target of Action
Posaconazole primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase , found in fungi . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
Posaconazole exerts its antifungal activity by blocking sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, thereby inhibiting the enzyme’s activity . This blockage disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane .
Biochemical Pathways
The inhibition of sterol 14α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is the principal sterol in the fungal cell membrane, and its deficiency leads to altered membrane properties and functions . This disruption can result in the inhibition of fungal growth and can be either fungicidal or fungistatic .
Pharmacokinetics
The absorption of posaconazole is significantly influenced by food and many gastrointestinal conditions, including pH and motility . As a result, low posaconazole plasma concentrations were obtained in large groups of patients . The delayed-release tablet and intravenous formulation have resulted in higher and more stable exposure profiles . Both new formulations require a loading dose on day 1 to achieve high posaconazole concentrations more quickly .
Result of Action
The result of posaconazole’s action is the prevention of invasive yeast and mold infections such as invasive aspergillosis in high-risk immunocompromised patients . It is also used for the treatment of oropharyngeal candidiasis, including oropharyngeal candidiasis refractory to itraconazole and/or fluconazole .
Action Environment
The action of posaconazole is influenced by the patient’s environment. For instance, the absorption of posaconazole is significantly influenced by food intake and gastrointestinal conditions . Therefore, posaconazole should be administered with a full meal whenever possible, to ensure optimal absorption .
Biochemical Analysis
Biochemical Properties
Posaconazole, all-®-, plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, posaconazole disrupts the integrity of the fungal cell membrane, leading to cell death. Posaconazole also interacts with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
Posaconazole, all-®-, affects various types of cells and cellular processes. It primarily targets fungal cells, leading to their death by disrupting the synthesis of ergosterol . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, posaconazole has been shown to have minimal effects, making it a relatively safe antifungal agent for human use .
Molecular Mechanism
The molecular mechanism of action of posaconazole, all-®-, involves the inhibition of lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway . This inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane . Posaconazole binds to the heme group of lanosterol 14α-demethylase, blocking its activity and leading to fungal cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of posaconazole, all-®-, have been observed to change over time. The compound is relatively stable, with a half-life of 16 to 31 hours . Long-term studies have shown that posaconazole maintains its antifungal activity over extended periods, with minimal degradation . In vitro and in vivo studies have demonstrated sustained antifungal effects, with no significant loss of potency over time .
Dosage Effects in Animal Models
The effects of posaconazole, all-®-, vary with different dosages in animal models. At therapeutic doses, posaconazole effectively treats fungal infections without causing significant toxicity . At high doses, posaconazole can cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, with higher doses leading to increased antifungal activity but also increased risk of toxicity .
Metabolic Pathways
Posaconazole, all-®-, is metabolized primarily in the liver through glucuronidation . It interacts with enzymes such as uridine diphosphate-glucuronosyltransferase, which catalyzes the conjugation of posaconazole with glucuronic acid . This metabolic pathway leads to the formation of posaconazole-glucuronide, which is excreted in the feces and urine . Posaconazole also affects metabolic flux by inhibiting cytochrome P450 enzymes involved in drug metabolism .
Transport and Distribution
Posaconazole, all-®-, is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with 98 to 99% of the drug bound to plasma proteins . Posaconazole is distributed to various tissues, including the liver, lungs, and kidneys . It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Posaconazole’s localization and accumulation in tissues contribute to its antifungal activity .
Subcellular Localization
Posaconazole, all-®-, is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct posaconazole to these organelles . The subcellular localization of posaconazole is crucial for its activity, as it allows the drug to interact with its target enzyme, lanosterol 14α-demethylase, within the endoplasmic reticulum .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-FEIPFGSNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861442 | |
Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2R)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170985-61-2 | |
Record name | Posaconazole, all-(R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2R)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POSACONAZOLE, ALL-(R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2FM3N9KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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